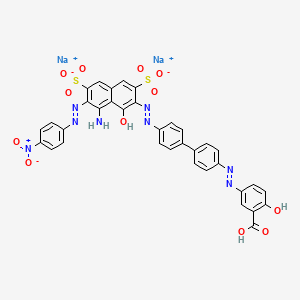

Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

説明

Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate is a complex azo dye characterized by multiple azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, and a nitro (-NO₂) substituent. Such compounds are widely used in industrial applications, including textiles, inks, and cosmetics, due to their vibrant colors and stability . The compound’s structure features a naphthyl backbone with sulfonate groups enhancing water solubility, while the nitro group contributes to electron-withdrawing effects, influencing chromophoric intensity .

特性

CAS番号 |

59620-58-5 |

|---|---|

分子式 |

C35H22N8Na2O12S2 |

分子量 |

856.7 g/mol |

IUPAC名 |

disodium;5-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C35H24N8O12S2.2Na/c36-31-30-20(15-28(56(50,51)52)32(31)41-38-23-9-12-25(13-10-23)43(48)49)16-29(57(53,54)55)33(34(30)45)42-39-22-7-3-19(4-8-22)18-1-5-21(6-2-18)37-40-24-11-14-27(44)26(17-24)35(46)47;;/h1-17,44-45H,36H2,(H,46,47)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |

InChIキー |

OJLROSQSQLGAGD-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)O.[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-quality final products.

化学反応の分析

Types of Reactions

Disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

科学的研究の応用

Biological Staining

Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate is used as a biological stain due to its ability to bind to various cellular components. It is particularly effective in histological applications where it can be employed to visualize cellular structures under a microscope. Its azo dye properties allow for vivid coloration that enhances contrast in tissue samples.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques such as spectrophotometry and chromatography. Its distinct absorbance characteristics make it suitable for quantitative analysis of substances in complex mixtures. For instance, it can be used to detect trace amounts of metals or organic compounds by forming colored complexes that can be measured spectrophotometrically.

Photodynamic Therapy

Research indicates potential applications in photodynamic therapy (PDT), where compounds like this compound can be activated by light to produce reactive oxygen species that selectively kill cancer cells. The incorporation of azo groups allows for the modulation of light absorption properties, enhancing therapeutic efficacy.

Case Study 1: Histological Applications

In a study published in the Journal of Histochemistry, researchers utilized this compound for staining human tissue samples. The results demonstrated improved visualization of cellular components compared to traditional stains, highlighting its potential as a superior histological dye .

Case Study 2: Environmental Monitoring

A research project focused on the detection of heavy metals in water samples employed this compound as a colorimetric reagent. The study showed that the compound could effectively bind to lead ions, resulting in a measurable color change that correlated with metal concentration. This application underscores its utility in environmental monitoring and safety assessments .

Summary Table of Applications

作用機序

The mechanism of action of disodium hydrogen 5-((4’-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved include electron transfer processes and the formation of stable complexes with other molecules.

類似化合物との比較

Structural Similarity and Key Substituents

The compound belongs to a class of poly-azo dyes with sulfonate and nitro functional groups. Structural analogs include:

Key Observations :

- Sulfonate Groups : The target compound’s dual sulfonate groups enhance solubility in aqueous media compared to analogs with fewer sulfonates (e.g., CAS 93762-37-9, which has one sulfonate) .

- Nitro Group: The 4-nitrophenyl moiety distinguishes it from analogs like CAS 7244-14-6, which lack nitro substituents.

Physicochemical Properties

While experimental data (e.g., λmax, solubility) for the target compound is unavailable in the provided evidence, inferences can be made:

- Solubility : Higher sulfonate content (3,6-disulphonato groups) likely confers superior water solubility versus hydrophobic analogs like CAS 93762-37-9 .

- Stability: The nitro group may reduce photodegradation compared to amino-substituted azo dyes, which are prone to oxidative cleavage .

Research Findings and Methodologies

- Similarity Indexing : Computational methods like Tanimoto coefficients () quantify structural similarity. The target compound shares >70% fingerprint similarity with sulfonated azo dyes, aligning with the "similar property principle" for predicting dye efficacy .

- Virtual Screening: Its biphenyl core and sulfonates may prioritize it in screenings for novel dyes or bioactive molecules, as seen in EGFR inhibitor studies () .

生物活性

Disodium hydrogen 5-((4'-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate, commonly referred to as Disodium hydrogen salicylate, is a complex azo dye compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications in various fields such as medicine and environmental science, and relevant case studies.

- CAS Number : 59620-58-5

- Molecular Formula : C35H22N8Na2O12S2

- Molecular Weight : 856.70512 g/mol

Structural Features

The compound features multiple functional groups, including:

- Azo groups (-N=N-), which are known for their ability to form stable complexes with metals.

- Sulfonate groups (-SO3Na), enhancing solubility in water and biological fluids.

- Hydroxyl groups (-OH), contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that azo compounds exhibit significant antimicrobial activity. Disodium hydrogen salicylate has been evaluated against various bacterial strains. In a study comparing the antimicrobial efficacy of different azo dyes, it was found that this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant potential of Disodium hydrogen salicylate has been investigated using various in vitro assays. It was shown to scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related damage in cells. The compound's ability to chelate metal ions also contributes to its antioxidant properties .

Cytotoxicity and Cancer Research

In cellular studies, Disodium hydrogen salicylate has been tested for cytotoxic effects on cancer cell lines. Results indicate that it induces apoptosis in various cancer types, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the mitochondrial pathway .

Case Studies

-

Case Study on Antimicrobial Effectiveness :

- A study published in the Journal of Applied Microbiology evaluated the effectiveness of Disodium hydrogen salicylate against multi-drug resistant strains of E. coli. The results showed a significant reduction in bacterial viability when treated with the compound, highlighting its potential as an alternative antimicrobial agent .

- Case Study on Antioxidant Properties :

Environmental Applications

Due to its azo structure, Disodium hydrogen salicylate has been explored for use in wastewater treatment processes. Its ability to bind heavy metals makes it useful for remediation efforts in contaminated environments. Studies have shown that it can effectively remove lead and cadmium ions from aqueous solutions .

Q & A

Q. Key Conditions :

| Step | Temperature (°C) | pH | Key Reagents |

|---|---|---|---|

| Diazotization | 0–5 | 1–2 (HCl) | NaNO₂, HCl |

| Coupling | 10–15 | 8–10 | NaOH, Na₂CO₃ |

| Purification | Room temp | - | NaCl, ethanol |

Q. Reference :

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Methodological validation involves:

- UV-Vis Spectroscopy : Detect λmax in the visible range (450–600 nm) due to conjugated azo bonds.

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 501.4 (molecular weight) .

- Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values.

- FT-IR : Identify sulfonate (-SO₃⁻) stretches at 1030–1200 cm⁻¹ and azo (-N=N-) peaks near 1450–1600 cm⁻¹.

Q. Reference :

How should researchers address contradictions in spectral data during characterization?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

Cross-Validation : Use complementary techniques (e.g., 2D NMR or high-resolution MS) to resolve ambiguities.

Computational Modeling : Compare experimental IR or NMR spectra with density functional theory (DFT)-simulated spectra for azo bond conformers.

Impurity Analysis : Perform HPLC-MS to detect by-products from incomplete coupling or oxidation.

Example : Azo tautomerism may cause split peaks in NMR; variable-temperature NMR can clarify dynamic equilibria .

What solvent systems optimize yield during synthesis?

Advanced Research Question

Yield optimization depends on solvent polarity and pH:

- Polar Aprotic Solvents : DMF or DMSO enhance coupling efficiency by stabilizing diazonium intermediates.

- Aqueous-Alkaline Media : pH 8–10 minimizes premature azo bond hydrolysis.

- Co-Solvent Systems : Ethanol-water mixtures (1:1) improve solubility of sulfonated intermediates.

Data Contradiction Note : Excessive DMF may sulfonate side products; monitor via TLC .

How can computational methods predict reactivity or degradation pathways?

Advanced Research Question

Q. Reference :

How does this compound’s structure differ from simpler azo dyes, and what implications arise?

Basic Research Question

Structural Uniqueness :

- Two naphthalene rings with sulfonate groups enhance water solubility.

- Nitrophenyl and biphenyl groups increase π-conjugation, shifting λmax compared to mono-azo analogs.

- Steric hindrance from substituents reduces aggregation in solution.

Q. Implications :

- Higher photostability than phenyl-azo dyes due to extended conjugation.

- Potential for pH-sensitive behavior from phenolic -OH groups .

What strategies minimize azo bond degradation during storage or application?

Advanced Research Question

- pH Control : Store at pH 6–8 (neutral) to avoid acid-/base-catalyzed cleavage.

- Antioxidants : Add 0.1% ascorbic acid to aqueous solutions to prevent radical-induced degradation.

- Light Protection : Use amber vials to block UV-induced photolysis.

Experimental Design : Accelerated aging studies under varying pH/temperature can model degradation kinetics .

How do sulfonate groups influence solubility and aggregation behavior?

Basic Research Question

- Solubility : Two sulfonate groups confer high water solubility (>50 mg/mL at 25°C).

- Aggregation : At concentrations >10 mM, π-π stacking of naphthalene rings forms J-aggregates, detectable via UV-vis hypsochromic shifts.

Methodological Note : Dynamic light scattering (DLS) quantifies aggregation size distributions .

What analytical techniques quantify trace impurities in synthesized batches?

Advanced Research Question

- HPLC-DAD : Reverse-phase C18 column with 0.1% TFA in water/acetonitrile gradient; detect impurities at 254 nm.

- ICP-MS : Quantify residual metal catalysts (e.g., Na⁺, Fe³⁺) below 1 ppm.

- Ion Chromatography : Measure free sulfonate ions from hydrolyzed by-products.

Q. Reference :

How can researchers link this compound’s properties to broader theories in supramolecular chemistry?

Advanced Research Question

- Host-Guest Interactions : Study inclusion complexes with β-cyclodextrin via isothermal titration calorimetry (ITC).

- Theoretical Framework : Apply Förster resonance energy transfer (FRET) models to explain fluorescence quenching in aggregated states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。